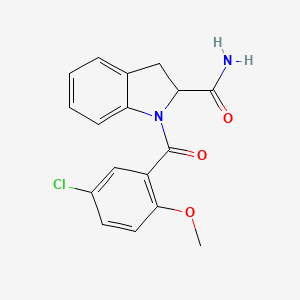

1-(5-氯-2-甲氧基苯甲酰)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide” is a type of indole derivative. Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The specific compound you mentioned could not be found in the literature, but a similar compound, “5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione”, has been described. In this compound, an arm-like 4-methoxybenzene links to 5-chloroindoline-2,3-dione through a methylene group .

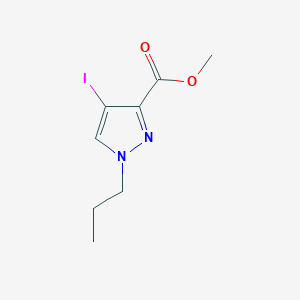

Molecular Structure Analysis

In the similar compound “5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione”, there is a dihedral angle between the mean planes of the benzene ring and the indole moiety of 88.44 (8)° . This might give some insight into the molecular structure of “1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide”.科学研究应用

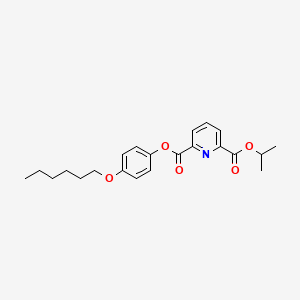

化学合成和改性1-(5-氯-2-甲氧基苯甲酰)吲哚-2-甲酰胺作为合成复杂分子结构的关键中间体,展示了其在化学改性中的多功能性。例如,它已被用于通过重排过程形成喹唑并二酮和甲基氨基酸酯的反应中,突出了其在创建药理相关化合物中的作用 Azizian、Mehrdad、Jadidi 和 Sarrafi,2000。

抗癌和抗菌特性研究已经探索了它的衍生物在潜在的抗癌和抗菌应用。从这种化合物衍生的新型苯并二呋喃基、三嗪和噻唑并嘧啶已被合成,表现出显着的抗炎、镇痛和 COX-2 抑制活性 Abu‐Hashem、Al-Hussain 和 Zaki,2020。此外,一系列由相关结构合成的 3,5-双(吲哚基)-1,2,4-噻二唑对选定的癌细胞系表现出有希望的细胞毒性,表明其在开发新的抗癌剂中的效用 Kumar、Kumar、Chang、Gupta 和 Shah,2011。

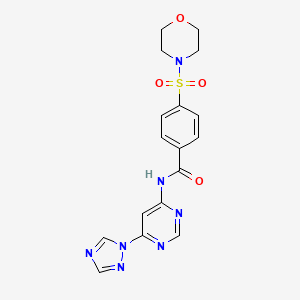

神经保护和抗阿尔茨海默症活性1-(5-氯-2-甲氧基苯甲酰)吲哚-2-甲酰胺的衍生物也因其神经保护特性而被研究,特别是在阿尔茨海默症的背景下。表现出对组蛋白脱乙酰酶 6 (HDAC6) 选择性抑制的化合物已显示出降低阿尔茨海默症病理标志物 tau 蛋白的磷酸化和聚集的潜力。这些发现表明该化合物的衍生物可以开发成治疗神经退行性疾病的药物 Lee、Fan、Huang、Chao、Hsu、Lin、Yeh、Lai、Li、Huang、Yang 和 Liou,2018。

固相合成应用该化合物的衍生物已应用于固相合成技术,提供了一种在温和条件下构建肽和其他复杂分子的方法。这说明了它在促进生物活性分子合成中的效用,这在药物发现和开发中可能是至关重要的 Albericio 和 Bárány,2009。

作用机制

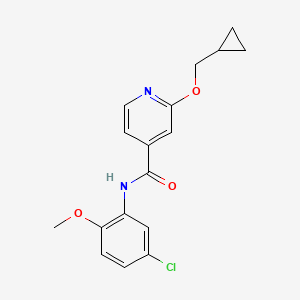

Target of Action

The primary target of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is the enzyme PYGB . This enzyme plays a crucial role in cellular processes, and its inhibition can have significant effects on cell function .

Mode of Action

The compound interacts with its target, PYGB, through hydrogen bonds . The presence of the carboxamide moiety in indole derivatives, like our compound, allows for these interactions, which in many cases, inhibits the activity of the target enzymes .

Biochemical Pathways

The inhibition of PYGB by 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide affects various biochemical pathways. For instance, it can lead to a reduction in intracellular glucose and reactive oxygen species (ROS) levels . These changes can have downstream effects on other cellular processes.

Result of Action

The action of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide results in increased cell viability and a decrease in lactate dehydrogenase (LDH) leakage rate . Additionally, it reduces intracellular glucose and ROS levels . These changes indicate that the compound can protect against cellular injury induced by hypoxia/reoxygenation (H/R) in mouse astrocytes .

属性

IUPAC Name |

1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYCEQPVMRMXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)

![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)

![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)